
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
Overview
Description
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (CAS: 117052-19-4) is a substituted acetophenone derivative with a molecular formula of C₁₀H₁₁ClO₃. It features a chloro substituent at the 5-position and methoxy groups at the 2- and 3-positions on the aromatic ring. This compound is primarily utilized in pharmaceutical research as a reference standard or intermediate in organic synthesis, as highlighted by its commercial availability through Hubei Guoyunfurui Technology Co., Ltd., a supplier to global pharmaceutical and academic institutions . Its structural uniqueness lies in the combination of electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which influence its reactivity, solubility, and biological interactions.
Preparation Methods
The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable acetylating agent under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 5-chloro-2,3-dimethoxybenzaldehyde.
Reagent: Acetyl chloride or acetic anhydride.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone are critically influenced by substituent patterns. Below is a comparative analysis with key analogs:
Substituent Position and Type
Key Observations :
- Electron-withdrawing groups (Cl, Br) : Chloro and bromo substituents enhance electrophilic reactivity, making these compounds suitable for further functionalization. Bromo analogs often exhibit stronger bioactivity (e.g., anticancer) due to increased van der Waals interactions .
- Hydroxyl vs. Methoxy groups: Hydroxyl groups (as in 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) significantly boost α-glucosidase inhibitory activity compared to methoxy groups, likely due to hydrogen bonding with enzyme active sites .
- Positional effects : Methoxy groups at positions 2 and 3 (target compound) vs. 2 and 4 () alter steric and electronic profiles, impacting synthetic accessibility and biological target interactions.
Physicochemical Properties
Property | This compound | 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone | 1-(2,3-Dimethylphenyl)ethanone |
---|---|---|---|
Molecular Weight (g/mol) | 214.65 | 259.10 | 148.21 |
LogP (Predicted) | 2.8 | 3.1 | 2.2 |
Water Solubility | Low | Very Low | Moderate |
Melting Point | Not reported | 120–122°C | 25–27°C |
Insights :
- The target compound’s chloro and methoxy groups balance lipophilicity, making it more versatile for drug formulation than highly hydrophobic bromo derivatives.
Biological Activity
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₁ClO₃. Its structure features a phenyl group with chloro and methoxy substitutions, which significantly influence its chemical reactivity and biological activity. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.
The compound is characterized by:
- Molecular Formula : C₁₀H₁₁ClO₃
- Functional Groups : Ketone (ethanone), chloro group, and methoxy groups.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Pharmacological Effects : The compound has shown potential in modulating neurotransmitter systems and may interact with specific receptors, particularly alpha-adrenergic receptors. This interaction could influence cardiovascular functions, including vasoconstriction and blood pressure regulation.
- Antioxidant Properties : There are indications that the compound may possess antioxidant properties, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique aspects of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethanol | Contains an amino alcohol functionality | Different reactivity due to amino group |
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine | Lacks the ethanone functionality | Different biological activity profile |
1-(3,4-Dimethoxyphenyl)ethanone | Substituted at different positions on the phenyl ring | Distinct chemical properties |
This comparison highlights how variations in substitution can lead to different biological activities and reactivities.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
Q & A
Basic Questions
Q. What spectroscopic techniques are most effective for characterizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, and how are key functional groups identified?
- Methodological Answer :
-
IR Spectroscopy : The carbonyl (C=O) stretch typically appears near 1680–1720 cm⁻¹. Methoxy groups (OCH₃) show symmetric/asymmetric stretching at 2830–2980 cm⁻¹ and bending vibrations at ~1450 cm⁻¹. Compare with NIST reference data for structurally similar acetophenones .
-
NMR :
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¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm. Aromatic protons in the 5-chloro-2,3-dimethoxy substitution pattern exhibit distinct splitting due to coupling with adjacent substituents (e.g., para-chloro vs. meta-methoxy effects).
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¹³C NMR : The carbonyl carbon appears at δ 195–205 ppm. Methoxy carbons are observed at δ 55–60 ppm, while aromatic carbons adjacent to electron-withdrawing groups (e.g., Cl) show downfield shifts .
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Mass Spectrometry (EI-MS) : The molecular ion [M⁺] at m/z 214 (C₁₀H₁₁ClO₃) is expected. Fragmentation patterns include loss of methoxy groups (–OCH₃, m/z 183) and cleavage of the acetyl group (–COCH₃, m/z 135) .
- Data Table :
Technique | Key Peaks/Patterns | Reference |
---|---|---|
IR | 1685 cm⁻¹ (C=O), 2840–2980 cm⁻¹ (OCH₃) | |
¹H NMR | δ 3.85 (s, 6H, OCH₃), δ 7.2–7.6 (aromatic H) | |
EI-MS | [M⁺] m/z 214, fragments at m/z 183, 135 |
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer :
- Step 1 : Start with 5-chloro-2,3-dimethoxybenzaldehyde. Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C.
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Quench the reaction with ice-cold water to precipitate the product.
- Step 3 : Purify via recrystallization (ethanol/water) to remove unreacted starting material and byproducts. Yield optimization (~60–75%) requires strict control of temperature and stoichiometry .
- Critical Parameters :
- Catalyst activity (AlCl₃ vs. FeCl₃ comparisons).
- Solvent polarity effects on reaction rate.
Advanced Research Questions
Q. How can contradictions in spectral data for methoxy vs. hydroxy substituents in related acetophenones be resolved?
- Methodological Answer :
- Comparative Analysis : For 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (CAS 2478-38-8), the hydroxy group causes a downfield shift in aromatic protons (δ 7.5–8.0 ppm) compared to methoxy-substituted analogs. Use deuterium exchange (D₂O) in ¹H NMR to confirm the presence of –OH .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as seen in derivatives like 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-oxadiazol-3-yl]ethanone .
Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chloro-substituted position may exhibit lower electron density, directing nitration or sulfonation to the para-methoxy position.
-
QSAR Modeling : Use software like Gaussian or ORCA to model transition states for reactions such as halogenation or coupling. Compare with experimental results from analogs like 1-(2-fluoro-4,6-dimethoxyphenyl)ethanone .
- Data Table :
Computational Parameter | Value (Example) | Application |
---|---|---|
Fukui Index (f⁻) at C-4 | 0.12 | Predicts electrophilic attack site |
HOMO-LUMO Gap | 4.8 eV | Indicates stability under oxidative conditions |
Q. How can this compound serve as a precursor in synthesizing heterocyclic systems (e.g., pyrazoles or oxadiazoles)?
- Methodological Answer :
- Condensation Reactions : React with hydrazines to form pyrazole derivatives. For example, treat with phenylhydrazine in ethanol under reflux to yield 3-(5-chloro-2,3-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Monitor by HPLC .
- Epoxidation : Use hydrogen peroxide (H₂O₂) in basic conditions to form epoxide intermediates, as demonstrated in chalcone-derived systems .
Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSOFLLVYVKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555789 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117052-19-4 | |
Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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